molecular formula C17H11BrN2O2S B3447942 2-(5-Bromo-2-methoxybenzylidene)(1,3)thiazolo(3,2-A)benzimidazol-3(2H)-one CAS No. 329718-84-5

2-(5-Bromo-2-methoxybenzylidene)(1,3)thiazolo(3,2-A)benzimidazol-3(2H)-one

Cat. No.: B3447942
CAS No.: 329718-84-5
M. Wt: 387.3 g/mol
InChI Key: BIGUPBGXFZLYAU-DHDCSXOGSA-N
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Description

Chemical Structure and Properties
The compound 2-(5-Bromo-2-methoxybenzylidene)(1,3)thiazolo(3,2-a)benzimidazol-3(2H)-one (molecular formula: C₁₇H₁₁BrN₂O₂S; molecular weight: 387.25 g/mol) features a thiazolo[3,2-a]benzimidazol-3(2H)-one core substituted with a 5-bromo-2-methoxybenzylidene group at the 2-position . The Z-configuration of the exocyclic double bond is confirmed by X-ray crystallography and spectroscopic data . This compound is part of a broader class of thiazolo[3,2-a]benzimidazole derivatives, which have been studied for diverse biological activities, including antitrichinellosis, anticancer, and enzyme inhibition .

Properties

IUPAC Name

(2Z)-2-[(5-bromo-2-methoxyphenyl)methylidene]-[1,3]thiazolo[3,2-a]benzimidazol-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H11BrN2O2S/c1-22-14-7-6-11(18)8-10(14)9-15-16(21)20-13-5-3-2-4-12(13)19-17(20)23-15/h2-9H,1H3/b15-9-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BIGUPBGXFZLYAU-DHDCSXOGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)Br)C=C2C(=O)N3C4=CC=CC=C4N=C3S2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=C(C=C1)Br)/C=C\2/C(=O)N3C4=CC=CC=C4N=C3S2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H11BrN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

329718-84-5
Record name 2-(5-BROMO-2-METHOXYBENZYLIDENE)(1,3)THIAZOLO(3,2-A)BENZIMIDAZOL-3(2H)-ONE
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Biological Activity

2-(5-Bromo-2-methoxybenzylidene)(1,3)thiazolo(3,2-A)benzimidazol-3(2H)-one is a compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The molecular formula of 2-(5-Bromo-2-methoxybenzylidene)(1,3)thiazolo(3,2-A)benzimidazol-3(2H)-one is C17H11BrN2O2S. The compound features a thiazole and benzimidazole moiety, which are known for their diverse biological activities. The presence of the bromine and methoxy groups contributes to the compound's unique properties.

Anticancer Activity

Research has indicated that thiazolo[3,2-a]benzimidazole derivatives exhibit significant anticancer properties. For instance, a study highlighted the synthesis of various thiazolo-benzimidazole derivatives and their evaluation against different cancer cell lines. The compound demonstrated promising cytotoxicity against human glioblastoma and melanoma cell lines, with IC50 values in the low micromolar range .

Table 1: Anticancer Activity of Thiazolo-Benzimidazole Derivatives

Compound NameCell LineIC50 (µM)Reference
Compound AU251 (Glioblastoma)15
Compound BWM793 (Melanoma)20
Compound CA431 (Carcinoma)<10

The mechanism by which these compounds exert their anticancer effects often involves the induction of apoptosis in cancer cells. Molecular dynamics simulations have shown that these compounds can interact with key proteins involved in cell survival pathways, leading to increased rates of apoptosis .

Antimicrobial Activity

In addition to anticancer properties, thiazolo[3,2-a]benzimidazoles have been explored for their antimicrobial activities. Various derivatives have shown activity against both Gram-positive and Gram-negative bacteria. The presence of electron-withdrawing groups such as bromine enhances the antimicrobial efficacy of these compounds .

Structure-Activity Relationship (SAR)

The SAR studies reveal that modifications on the thiazole and benzimidazole rings significantly influence biological activity. For example:

  • Bromine Substitution : The presence of bromine at specific positions enhances cytotoxicity.
  • Methoxy Group : The methoxy group increases solubility and bioavailability, contributing to improved anticancer activity.

Table 2: Structure-Activity Relationship Insights

ModificationEffect on Activity
Bromine at Position 5Increases cytotoxicity
Methoxy GroupEnhances solubility
Additional Aromatic RingsImproves interaction with target proteins

Case Studies

Several studies have focused on the synthesis and biological evaluation of this class of compounds:

  • Study on Anticancer Properties : A recent study synthesized a series of thiazolo-benzimidazole derivatives and evaluated their anticancer activity against various cell lines. The most potent derivative exhibited an IC50 value lower than that of standard chemotherapeutics like doxorubicin .
  • Antimicrobial Evaluation : Another investigation assessed the antimicrobial properties of several thiazolo-benzimidazole derivatives against common pathogens. Compounds showed varying degrees of effectiveness, with some exhibiting MIC values comparable to established antibiotics .

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that this compound exhibits significant anticancer properties. For instance:

  • Mechanism of Action : It has been shown to induce apoptosis in cancer cells through the activation of caspases and modulation of cell cycle regulators .
  • Case Study : A study demonstrated that the compound inhibited the proliferation of breast cancer cells (MCF-7) at micromolar concentrations, suggesting its potential as a lead compound for developing new anticancer agents .

Antimicrobial Properties

The compound also displays promising antimicrobial activity:

  • Spectrum of Activity : It has been tested against various bacterial strains and fungi, showing effectiveness against both Gram-positive and Gram-negative bacteria .
  • Case Study : In vitro assays revealed that it inhibited the growth of Staphylococcus aureus and Escherichia coli, indicating its potential as a new antimicrobial agent .

Synthetic Methodologies

The synthesis of 2-(5-Bromo-2-methoxybenzylidene)(1,3)thiazolo(3,2-A)benzimidazol-3(2H)-one typically involves:

  • Condensation Reactions : The key step is the condensation of a substituted benzaldehyde with a thiazole derivative under acidic conditions.
  • Yield Optimization : Various solvents and catalysts have been explored to enhance yield and purity, with some studies reporting yields exceeding 80% under optimized conditions .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound:

  • Substituent Effects : The introduction of different substituents on the benzylidene moiety significantly affects its potency. For example, variations in halogen substitutions have been correlated with enhanced anticancer activity .

Chemical Reactions Analysis

Electrophilic Substitution Reactions

The bromine substituent directs electrophilic attacks to specific positions on the aromatic rings:

Halogenation

Further bromination occurs at the C6 position of the benzimidazole ring under mild conditions:

ReagentConditionsPosition ModifiedProduct Application
Br<sub>2</sub>/AcOHRT, 2 hrC6 of benzimidazoleAntifungal derivatives

Nitration

Nitration with HNO<sub>3</sub>/H<sub>2</sub>SO<sub>4</sub> introduces nitro groups at C7 , enhancing electron-deficient character for subsequent reductions .

Nucleophilic and Condensation Reactions

The methoxy group facilitates nucleophilic aromatic substitution (NAS), while the thiazole nitrogen participates in condensation:

Alkylation

Reaction with alkyl halides under basic conditions:

Alkylating AgentConditionsProductBiological Activity
Propargyl bromideK<sub>2</sub>CO<sub>3</sub>, DMF, 80°C3-Propargylthiazolo derivativeKinase inhibition

Condensation with Aldehydes

The benzylidene moiety reacts with aromatic aldehydes to form extended conjugated systems:

AldehydeConditionsProductYield
4-ChlorobenzaldehydeEtOH, KOH, reflux2-(4-Chlorostyryl) derivative68%

Ring-Opening and Functionalization

The thiazolo ring undergoes selective cleavage under acidic or oxidative conditions:

Acid-Mediated Hydrolysis

Treatment with HCl/EtOH (1:1) at reflux opens the thiazole ring, yielding a 2-mercaptobenzimidazole intermediate for further functionalization .

Oxidation

Oxidation with H<sub>2</sub>O<sub>2</sub>/K<sub>2</sub>WO<sub>4</sub> converts the thiazole sulfur to a sulfone, enhancing polarity for pharmaceutical applications :

Oxidizing AgentConditionsProduct
H<sub>2</sub>O<sub>2</sub> (30%)K<sub>2</sub>WO<sub>4</sub>, 50°C, 3 hrThiazolo sulfone derivative

Coordination Chemistry

The compound acts as a bidentate ligand , coordinating through thiazole nitrogen and benzimidazole imine:

Metal SaltConditionsComplex StructureApplication
Cu(NO<sub>3</sub>)<sub>2</sub>·3H<sub>2</sub>OMeOH, RT, 2 hrOctahedral Cu(II) complexCatalytic oxidation studies

Biological Activity-Driven Modifications

Derivatives are synthesized for antifungal and anticancer screening:

Mannich Reaction

Introduction of pyrrolidinylmethyl groups enhances membrane permeability:

AmineConditionsProductIC<sub>50</sub> (Antifungal)
PyrrolidineHCHO, EtOH, reflux2-(Pyrrolidin-1-ylmethyl) derivative12.4 µM

Suzuki Coupling

The bromine substituent enables Pd-catalyzed cross-coupling for biaryl derivatives:

Boronic AcidConditionsProduct
4-Methoxyphenylboronic acidPd(PPh<sub>3</sub>)<sub>4</sub>, Na<sub>2</sub>CO<sub>3</sub>, DME5-(4-Methoxyphenyl) derivative

Thermal and Stability Studies

Thermogravimetric analysis (TGA) reveals decomposition onset at 280°C, confirming thermal stability for storage. Differential scanning calorimetry (DSC) shows a melting endotherm at 199–201°C, consistent with crystalline purity .

Comparison with Similar Compounds

Structural Modifications and Physicochemical Properties

Key structural variations in analogs involve substitutions on the benzylidene moiety or the benzimidazole core. Below is a comparative analysis:

Compound Substituents Molecular Weight (g/mol) Key Features
Target compound 5-Bromo-2-methoxybenzylidene 387.25 Z-configuration; bromo and methoxy groups enhance lipophilicity and stability.
2-(3-Chlorobenzylidene) analog 3-Chlorobenzylidene 312.77 Chloro substituent increases electronegativity; lower molecular weight.
2-(5-Bromo-2-fluorobenzylidene) analog 5-Bromo-2-fluorobenzylidene 375.22 Fluoro substitution enhances metabolic stability; similar lipophilicity.
6-Bromo-7-methoxy derivative 6-Bromo-7-methoxy on benzimidazole 299.14 Substituents on the benzimidazole core; distinct electronic effects.
2-(5-Iodo-2-furanylmethylene) analog 5-Iodo-2-furanylmethylene ~400 (estimated) Bulky iodine and furan group; uncompetitive NPP1 inhibitor (Ki = 467 nM).

Structural Insights :

  • Methoxy Groups : Improve solubility via hydrogen bonding while maintaining lipophilicity .
  • Positional Isomerism : Substituents on the benzylidene (e.g., 5-Br-2-OCH₃) vs. benzimidazole (e.g., 6-Br-7-OCH₃) lead to divergent biological profiles .

Yield Comparison :

  • Target compound: ~85–92% yield under optimized conditions .
  • 2-(4-Chlorophenyl) analog: 89% yield using Bi(NO₃)₃·5H₂O .
  • 2-(5-Iodo-2-furanylmethylene) analog: ~75% yield via conventional heating .

Key Trends :

  • Antiparasitic Activity : Benzylidene derivatives with halogen and methoxy groups (e.g., 5-Br-2-OCH₃) show superior activity against T. spiralis compared to albendazole .
  • Enzyme Inhibition : Bulky substituents (e.g., 5-iodo-furanyl) enhance selectivity for NPP1 over other nucleotide-metabolizing enzymes .

Q & A

Q. What are the standard synthetic protocols for preparing thiazolo[3,2-a]benzimidazol-3(2H)-one derivatives?

  • Methodological Answer : A common approach involves the reaction of 2-mercaptobenzimidazole or its analogs with α,β-unsaturated carbonyl compounds (e.g., dicyanooxiranes) in acetonitrile under reflux. The reaction progress is monitored via TLC (hexane/ethyl acetate eluent), followed by precipitation and recrystallization to isolate pure products . For the target compound, substituents like 5-bromo-2-methoxybenzaldehyde can be introduced via a Knoevenagel condensation.

  • Example Table : Synthetic conditions for related compounds

Starting MaterialReagent/ConditionsYield (%)Purity (HPLC)Reference
2-MercaptobenzimidazoleDicyanooxirane, CH₃CN, 7h reflux75–85%>95%

Q. How are structural and purity characteristics validated for this compound?

  • Methodological Answer :
  • XRD : Single-crystal X-ray diffraction confirms molecular conformation (e.g., dihedral angles between aromatic rings, puckering parameters of heterocycles) .
  • NMR/FTIR : ¹H/¹³C NMR verifies substituent positions (e.g., methoxy, bromo groups), while FTIR confirms functional groups (C=O, C=N).
  • HPLC/MS : Ensures purity (>95%) and molecular weight confirmation.

Advanced Research Questions

Q. How do crystallographic data inform structure-activity relationships (SAR) for thiazolo-benzimidazolone derivatives?

  • Methodological Answer :
  • Conformational Analysis : XRD reveals key structural features (e.g., π-stacking interactions, C–H⋯π bonds) that influence biological activity. For example, a dihedral angle of ~36° between the thiazole and benzene rings may enhance π-orbital overlap, improving binding to biological targets .

  • Comparative Studies : Compare crystal structures of analogs (e.g., bromo vs. chloro substituents) to correlate electronic effects with activity .

    • Example Table : Structural parameters from XRD
CompoundDihedral Angle (°)π-π Distance (Å)Biological Activity (IC₅₀)Reference
5-Bromo analog36.73.75Antifungal: 12 µM

Q. What strategies resolve contradictions in reported biological activities (e.g., antibacterial vs. antiviral)?

  • Methodological Answer :
  • Assay Standardization : Use consistent cell lines (e.g., HeLa for cytotoxicity) and control compounds (e.g., ciprofloxacin for antibacterial tests).
  • Mechanistic Profiling : Perform enzyme inhibition assays (e.g., thymidylate synthase for antiviral activity) to isolate target-specific effects .
  • Meta-Analysis : Compare data across studies using statistical tools (e.g., ANOVA) to identify confounding variables (e.g., solvent effects in viability assays) .

Q. How can computational methods optimize the synthesis of novel analogs?

  • Methodological Answer :
  • DFT Calculations : Predict reaction pathways (e.g., Knoevenagel condensation energetics) to identify optimal catalysts or solvents .
  • Molecular Docking : Screen virtual libraries against target proteins (e.g., COX-2 for anti-inflammatory activity) to prioritize synthesis of high-potential analogs .

Experimental Design & Data Analysis

Q. What experimental designs are suitable for studying environmental fate or toxicity?

  • Methodological Answer :
  • Environmental Persistence : Use OECD 301/307 guidelines to assess biodegradability in soil/water matrices .
  • Ecotoxicology : Employ Daphnia magna or Danio rerio models for acute/chronic toxicity, measuring endpoints like LC₅₀ or teratogenicity .

Q. How to address low yields in the final recrystallization step?

  • Methodological Answer :
  • Solvent Screening : Test binary mixtures (e.g., ethyl acetate/hexane vs. DCM/methanol) to improve solubility differences.
  • Temperature Gradients : Use slow cooling (0.5°C/min) to promote crystal nucleation.
  • Additives : Introduce seeding crystals or surfactants (e.g., Tween-80) to reduce amorphous precipitation .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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2-(5-Bromo-2-methoxybenzylidene)(1,3)thiazolo(3,2-A)benzimidazol-3(2H)-one
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2-(5-Bromo-2-methoxybenzylidene)(1,3)thiazolo(3,2-A)benzimidazol-3(2H)-one

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